Phycocyanobilin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H38N4O6 |

|---|---|

Poids moléculaire |

586.7 g/mol |

Nom IUPAC |

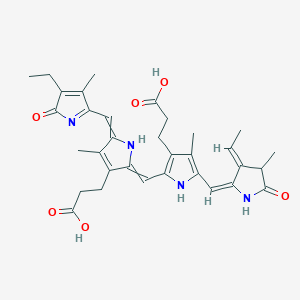

3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13?,27-14+,28-15? |

Clé InChI |

NNMALANKTSRILL-XUNQQJRVSA-N |

SMILES isomérique |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

SMILES canonique |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Phycocyanobilin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-harvesting pigment belonging to the biliverdin family of tetrapyrroles. It is the chromophore responsible for the characteristic blue color of phycocyanin, a key component of the light-harvesting phycobilisome antenna complexes in cyanobacteria, red algae, and glaucophytes. Beyond its fundamental role in photosynthesis, PCB has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms.

The Core Biosynthetic Pathway: From Heme to this compound

The biosynthesis of this compound is a two-step enzymatic process that begins with the oxidative cleavage of heme to form biliverdin IXα, which is subsequently reduced to this compound.

Step 1: Heme to Biliverdin IXα

The initial and rate-limiting step in this compound biosynthesis is the conversion of heme to biliverdin IXα. This reaction is catalyzed by the enzyme Heme Oxygenase (HO) . The reaction involves the oxidative cleavage of the α-methene bridge of the heme molecule, resulting in the release of a carbon monoxide (CO) molecule and ferrous iron (Fe²⁺)[1][2]. In the model cyanobacterium Synechocystis sp. PCC 6803, there are two isoforms of this enzyme, HO1 and HO2[3][4].

The overall reaction is as follows:

Heme + 3 O₂ + 7 e⁻ + 7 H⁺ → Biliverdin IXα + Fe²⁺ + CO + 3 H₂O

The electrons required for this reaction are typically supplied by ferredoxin, which is in turn reduced by ferredoxin-NADP⁺ reductase (FNR)[2].

Step 2: Biliverdin IXα to this compound

The final step in the pathway is the four-electron reduction of biliverdin IXα to this compound. This reaction is catalyzed by the enzyme This compound:ferredoxin oxidoreductase (PcyA) . PcyA sequentially reduces the two vinyl groups on the A and D rings of the biliverdin IXα molecule[5].

The overall reaction is:

Biliverdin IXα + 4 reduced ferredoxin + 4 H⁺ → this compound + 4 oxidized ferredoxin

Quantitative Data

Precise quantitative data for the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and optimization of production systems. While comprehensive kinetic data is still an active area of research, some key parameters have been reported.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Reference |

| Heme Oxygenase 1 (HO1) | Synechocystis sp. PCC 6803 | Heme | ~2 µM | Not Reported | Not Reported | [6] |

| This compound:ferredoxin oxidoreductase (PcyA) | Synechocystis sp. PCC 6803 | Biliverdin IXα | Not Reported | Not Reported | Not Reported |

Heterologous Production of this compound in E. coli

The heterologous expression of the this compound biosynthetic pathway in Escherichia coli has been a successful strategy for producing this valuable compound. Reported production titers vary significantly depending on the expression system, culture conditions, and genetic modifications.

| Host Strain | Expression System | Key Genes Expressed | Production Titer (mg/L) | Reference |

| E. coli BL21(DE3) | pET vector | ho1, pcyA | ~3 | [2] |

| E. coli BL21(DE3) | Optimized expression | ho1, pcyA | 13 | [2] |

| E. coli BL21(DE3) | DNA scaffold assembly of HO and PcyA, heme pathway engineering | ho1, pcyA, hemB, hemH | 184.20 | [5] |

Experimental Protocols

Expression and Purification of Recombinant Heme Oxygenase (HO1) from Synechocystis sp. PCC 6803

This protocol is adapted from methods described for the purification of recombinant proteins from cyanobacteria[7][8][9].

a. Gene Cloning and Expression Vector Construction:

-

The ho1 gene (sll1184) is amplified from the genomic DNA of Synechocystis sp. PCC 6803 by PCR.

-

The PCR product is cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag for affinity purification (e.g., His-tag, GST-tag).

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-20 hours) to enhance the production of soluble protein.

c. Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

-

The supernatant containing the soluble His-tagged HO1 is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The recombinant HO1 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

Heme Oxygenase Activity Assay

This spectrophotometric assay measures the activity of heme oxygenase by monitoring the decrease in the absorbance of heme at its Soret peak (~404 nm).

a. Reaction Mixture:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1-2 µM purified recombinant Heme Oxygenase

-

10-20 µM Heme (hemin)

-

1 mM NADPH

-

1-2 µM purified recombinant Ferredoxin-NADP⁺ reductase (FNR)

-

10-20 µM Ferredoxin

b. Procedure:

-

The reaction is initiated by the addition of NADPH.

-

The decrease in absorbance at 404 nm is monitored over time using a spectrophotometer.

-

The rate of heme degradation is calculated using the molar extinction coefficient of heme (ε₄₀₄ = 107 mM⁻¹ cm⁻¹).

-

One unit of heme oxygenase activity is defined as the amount of enzyme that degrades 1 nmol of heme per minute under the specified conditions.

Expression and Purification of Recombinant this compound:ferredoxin oxidoreductase (PcyA) from Synechocystis sp. PCC 6803

The protocol for the expression and purification of recombinant PcyA is similar to that of Heme Oxygenase, with the pcyA gene being cloned and expressed.

This compound:ferredoxin oxidoreductase (PcyA) Activity Assay

This assay measures the activity of PcyA by monitoring the conversion of biliverdin IXα to this compound.

a. Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-2 µM purified recombinant PcyA

-

10-20 µM Biliverdin IXα

-

1 mM NADPH

-

1-2 µM purified recombinant Ferredoxin-NADP⁺ reductase (FNR)

-

10-20 µM Ferredoxin

b. Procedure:

-

The reaction is initiated by the addition of NADPH.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped by the addition of an equal volume of methanol.

-

The product, this compound, is quantified by HPLC analysis or by spectrophotometry, monitoring the increase in absorbance at its characteristic wavelength (~660-680 nm in acidic methanol).

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is tightly regulated to meet the cellular demands for phycobiliproteins, which are influenced by environmental factors such as light quality and nutrient availability.

Transcriptional Regulation

In Synechocystis sp. PCC 6803, the expression of the two heme oxygenase isoforms is differentially regulated. The ho1 gene is constitutively expressed, suggesting a housekeeping role in heme turnover and providing a basal level of biliverdin IXα for phycobilin synthesis[3][4]. In contrast, the expression of the ho2 gene is induced under microaerobic (low oxygen) conditions, indicating a specialized role in maintaining phycobilisome synthesis when oxygen is limited[3][4]. The specific transcription factors and regulatory elements controlling the expression of ho1 and pcyA are still under investigation, but it is likely that they are co-regulated with the genes encoding the apophycobiliproteins and linker proteins.

Post-Translational Regulation

Currently, there is limited direct evidence for the post-translational modification or allosteric regulation of Heme Oxygenase and PcyA in cyanobacteria. However, given the importance of these enzymes, it is plausible that their activities are modulated by cellular metabolites or protein-protein interactions. Further research is needed to elucidate these potential regulatory mechanisms.

Visualizations

This compound Biosynthetic Pathway

Caption: The biosynthetic pathway from glutamate to this compound.

Experimental Workflow for Recombinant Protein Production and Assay

Caption: A generalized workflow for producing and assaying recombinant enzymes.

Logical Relationship of Heme Oxygenase Isoform Regulation in Synechocystis

Caption: Regulation of heme oxygenase isoforms in Synechocystis sp. PCC 6803.

References

- 1. Identification of a c-type heme oxygenase and its function during acclimation of cyanobacteria to nitrogen fluctuations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of this compound Synthesis in E. coli BL21: Biotechnological Insights and Challenges for Scalable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heme oxygenase 2 of the cyanobacterium Synechocystis sp. PCC 6803 is induced under a microaerobic atmosphere and is required for microaerobic growth at high light intensity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A heme oxygenase isoform is essential for aerobic growth in the cyanobacterium Synechocystis sp. PCC 6803: modes of differential operation of two isoforms/enzymes to adapt to low oxygen environments in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational Design of Key Enzymes to Efficiently Synthesize this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcription and Regulation of the Bidirectional Hydrogenase in the Cyanobacterium Nostoc sp. Strain PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification of Protein-complexes from the Cyanobacterium Synechocystis sp. PCC 6803 Using FLAG-affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Phycocyanobilin: A Technical Guide to its Discovery, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB) is a blue, light-absorbing tetrapyrrole pigment, or bilin, that plays a crucial role in the light-harvesting machinery of cyanobacteria, red algae, and glaucophytes. As the chromophore of the phycobiliproteins phycocyanin and allophycocyanin, PCB is integral to photosynthesis in these organisms. Beyond its fundamental role in light energy capture, PCB has garnered significant interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising molecule for therapeutic development. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its study, and its involvement in key biological signaling pathways.

Discovery and History

The journey to understanding this compound is intertwined with the study of phycobiliproteins, the brilliantly colored proteins that give cyanobacteria and red algae their characteristic hues.

-

Early Observations (19th Century): Scientists in the 19th century observed the unique pigmentation of these organisms, noting the presence of water-soluble, fluorescent proteins. These were later termed "phycobiliproteins."

-

1930s-1950s: The chemical nature of the pigments attached to these proteins began to be unraveled. It was established that they were linear tetrapyrroles, similar in structure to the bile pigment biliverdin.

-

1967: The structure of this compound was first elucidated by Cole and colleagues.[1] This was a significant milestone, revealing the precise arrangement of its pyrrole rings and side chains.

-

1970s-1980s: The biosynthetic pathway of phycobilins started to be uncovered. It was discovered that, like other tetrapyrroles, they originate from 5-aminolevulinic acid and share early biosynthetic steps with heme and chlorophyll.[2]

-

1990s-Present: The enzymatic steps leading to this compound were identified, including the key roles of heme oxygenase and ferredoxin-dependent bilin reductases like PcyA.[2][3] The genetic and molecular basis of phycobilisome assembly and energy transfer has also been a major focus of modern research. Recent studies have also highlighted the evolutionary origins of the PCB biosynthesis pathway, suggesting it was acquired by cyanobacteria from heterotrophic bacteria.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application.

| Property | Value |

| Chemical Formula | C₃₃H₃₈N₄O₆ |

| Molar Mass | 586.69 g/mol |

| CAS Number | 20298-86-6 |

| IUPAC Name | 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

| Appearance | Blue solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. Solubility in aqueous solutions is pH-dependent, increasing at higher pH. |

| Stability | Sensitive to light and high temperatures. Stable in a pH range of 5.5-6.0.[4] |

| Spectroscopic Properties | Absorption Maximum (λmax): ~620-680 nm (in acidic methanol).[5][6] Molar Extinction Coefficient (ε): ~37,900 M⁻¹cm⁻¹ at 680 nm in acidic methanol.[6][7][8] Fluorescence Emission Maximum: ~640 nm.[9] Fluorescence Quantum Yield: Low in solution, significantly increases when bound to phycobiliproteins.[10] |

Key Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and characterization of this compound, as well as for assaying the activity of a key biosynthetic enzyme.

Extraction and Purification of this compound from Spirulina

This protocol involves the initial extraction of the this compound-containing protein, C-phycocyanin, followed by the cleavage and purification of the this compound chromophore.

Part A: Extraction and Purification of C-Phycocyanin [11][12]

-

Cell Lysis:

-

Suspend fresh or freeze-dried Spirulina biomass in a phosphate buffer (0.1 M, pH 7.0).

-

Disrupt the cells using a combination of freeze-thaw cycles and sonication to release the cellular contents.

-

-

Clarification:

-

Centrifuge the cell lysate at high speed (e.g., 10,000 x g) to pellet cell debris.

-

Collect the blue supernatant containing the crude C-phycocyanin extract.

-

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the crude extract to a final saturation of 65%.

-

Stir gently on ice to precipitate the C-phycocyanin.

-

Collect the precipitate by centrifugation and resuspend it in a minimal volume of phosphate buffer.

-

-

Dialysis:

-

Dialyze the resuspended pellet against the phosphate buffer to remove excess ammonium sulfate.

-

-

Chromatography:

-

For higher purity, subject the dialyzed protein solution to ion-exchange chromatography (e.g., using a DEAE-cellulose column) or size-exclusion chromatography.

-

Part B: Cleavage and Purification of this compound [13][14][15]

-

Cleavage from Apoprotein:

-

Lyophilize the purified C-phycocyanin to obtain a dry powder.

-

Suspend the powder in methanol.

-

Heat the suspension under reflux for several hours or use a sealed vessel at 120°C for a faster reaction (approximately 30 minutes) to cleave the thioether bond linking this compound to the protein.[15]

-

-

Extraction of this compound:

-

After cooling, centrifuge the mixture to pellet the precipitated apoprotein.

-

Collect the blue supernatant containing the free this compound.

-

-

Purification by Chromatography:

-

Concentrate the supernatant under reduced pressure.

-

Purify the crude this compound using high-performance liquid chromatography (HPLC) on a C18 column with a gradient of an appropriate solvent system (e.g., water/acetonitrile with a small amount of acid like trifluoroacetic acid).

-

-

Characterization:

-

Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

-

Enzymatic Assay for this compound:Ferredoxin Oxidoreductase (PcyA)

This assay measures the activity of PcyA, the enzyme that catalyzes the final step in this compound biosynthesis: the reduction of biliverdin IXα.[6][16]

-

Reaction Mixture:

-

In an anaerobic environment (e.g., a glove box), prepare a reaction mixture containing:

-

Purified recombinant PcyA enzyme.

-

Biliverdin IXα (substrate).

-

A reducing system, typically consisting of:

-

Ferredoxin

-

Ferredoxin-NADP⁺ reductase (FNR)

-

NADPH

-

-

-

The reaction buffer should be a suitable buffer such as Tris-HCl or TES-KOH at a pH around 8.0.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding NADPH.

-

Monitor the reaction spectrophotometrically by observing the decrease in the absorbance of biliverdin IXα (around 660 nm) and the increase in the absorbance of this compound (around 680 nm in acidic methanol after quenching the reaction).

-

-

Quantification:

-

At various time points, take aliquots of the reaction mixture and quench them with an acidic solution (e.g., HCl in methanol).

-

Analyze the quenched samples by HPLC to separate and quantify the amounts of substrate (biliverdin IXα) and product (this compound).

-

Calculate the enzyme activity based on the rate of product formation.

-

Biological Signaling Pathways

This compound is a key player in several crucial light-dependent signaling pathways.

This compound Biosynthesis

This compound is synthesized from heme in a two-step enzymatic pathway.[3]

Energy Transfer in Phycobilisomes

In cyanobacteria and red algae, phycobilisomes act as massive light-harvesting antennae. This compound, along with other phycobilins, absorbs light energy and funnels it to the photosynthetic reaction centers.[17][18][19][20]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of phycobilins. Formation of the chromophore of phytochrome, phycocyanin and phycoerythrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pressurized Liquid Extraction of a this compound Chromophore and Its Reconstitution with a Cyanobacteriochrome Photosensor for Efficient Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. helios.eie.gr [helios.eie.gr]

- 9. Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Stokes fluorescence excitation reveals conformational mobility of the C-phycocyanin chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cleavage of this compound from C-phycocyanin. Separation and mass spectral identification of the products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fast cleavage of this compound from phycocyanin for use in food colouring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Insights into Vinyl Reduction Regiospecificity of this compound:Ferredoxin Oxidoreductase (PcyA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Biological Role of Phycocyanobilin in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole chromophore, is a pivotal molecule in the biology of cyanobacteria. Primarily known as the principal light-harvesting pigment in phycobiliproteins, its role extends far beyond photosynthesis. This technical guide provides an in-depth exploration of the multifaceted biological functions of PCB in cyanobacteria, encompassing its crucial involvement in light energy capture, its potent antioxidant and anti-inflammatory activities, and its function as a key component in sophisticated light-sensing and signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Cyanobacteria, the pioneers of oxygenic photosynthesis, have evolved intricate mechanisms to capture and utilize light energy. Central to this process are the phycobilisomes, elaborate light-harvesting antennae complexes composed of phycobiliproteins.[1] this compound (PCB) is the characteristic chromophore covalently attached to the major phycobiliproteins, C-phycocyanin (C-PC) and allophycocyanin (APC).[2] This covalent linkage, a thioether bond, stabilizes the chromophore within the protein scaffold, modulating its light-absorbing properties and enabling highly efficient energy transfer.[3]

Beyond its fundamental role in photosynthesis, PCB has emerged as a molecule with significant therapeutic potential, largely due to its potent antioxidant and anti-inflammatory properties.[4] These bioactivities are attributed to its ability to scavenge reactive oxygen species (ROS), inhibit key inflammatory enzymes, and modulate cellular signaling pathways.[5] Furthermore, PCB serves as the chromophore for cyanobacteriochromes (CBCRs), a diverse family of photoreceptors that allow cyanobacteria to sense and respond to a wide spectrum of light colors, thereby regulating various physiological processes.[6] This guide delves into the core biological functions of PCB, providing the technical details necessary for its study and potential exploitation in biotechnological and pharmaceutical applications.

The Role of this compound in Photosynthesis

The primary and most well-understood role of this compound is its function as a light-harvesting pigment within the phycobilisomes. These large protein complexes are attached to the thylakoid membranes and are responsible for absorbing light in the green-yellow region of the spectrum (around 450-660 nm), a range where chlorophylls absorb light less efficiently.[7]

Light Absorption and Energy Transfer

Covalently bound to phycocyanin and allophycocyanin, PCB absorbs light energy and transfers it with near-perfect quantum efficiency through a series of other phycobiliproteins to the photosynthetic reaction centers in the thylakoid membrane.[2][8] This energy transfer occurs via Förster resonance energy transfer (FRET), a mechanism that depends on the close proximity and proper orientation of the chromophores within the phycobilisome structure. The energy transfer cascade within the phycobilisome is incredibly fast, with rod-to-core transfer occurring on a timescale of approximately 8 picoseconds.[1] This rapid and efficient energy funneling ensures that the captured light energy is effectively utilized for photosynthesis.

Biosynthesis and Ligation of this compound

This compound is synthesized from heme in a two-step enzymatic process. First, heme is oxidatively cleaved by heme oxygenase (HO) to produce biliverdin IXα. Subsequently, the enzyme this compound:ferredoxin oxidoreductase (PcyA) catalyzes the four-electron reduction of biliverdin IXα to form this compound.[9]

Once synthesized, PCB is covalently attached to specific cysteine residues on the apophycobiliproteins. This ligation is a crucial step, as the protein environment fine-tunes the spectral properties of PCB, shifting its absorption maximum to longer wavelengths compared to the free chromophore.[7] This process can be autocatalytic or facilitated by lyases.[10]

Antioxidant and Anti-inflammatory Properties

This compound is a potent antioxidant, and this activity is believed to be the primary basis for the widely reported health benefits of C-phycocyanin and Spirulina extracts.[4]

Mechanisms of Antioxidant Action

PCB exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: Its conjugated double bond system allows it to effectively scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including peroxyl radicals.[5]

-

Inhibition of NADPH Oxidase: PCB is a potent inhibitor of NADPH oxidase, a major enzymatic source of ROS in many cell types.[5][11] By inhibiting this enzyme, PCB can significantly reduce cellular oxidative stress.

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of this compound are linked to its ability to modulate key signaling pathways involved in the inflammatory response:

-

NF-κB Pathway: PCB has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[12] It can prevent the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[13][14]

-

MAPK Pathway: PCB can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway. It has been observed to suppress the ERK pathway while activating the JNK and p38 MAPK pathways, which can lead to the induction of apoptosis in cancer cells.[4][15]

This compound in Photoreception and Signaling

In addition to its role in light harvesting for photosynthesis, PCB acts as the chromophore in a diverse group of cyanobacterial photoreceptors known as cyanobacteriochromes (CBCRs).[6][16] These photoreceptors enable cyanobacteria to sense and respond to a wide range of light wavelengths, from near-UV to far-red.

Cyanobacteriochrome Signaling

CBCRs are modular proteins that typically consist of a GAF domain, which binds the PCB chromophore, linked to various output domains such as histidine kinases or adenylyl cyclases.[2] Light absorption by the PCB chromophore triggers a conformational change in the GAF domain, which in turn modulates the activity of the output domain, initiating a downstream signaling cascade.

Regulation of Complementary Chromatic Adaptation

A well-studied example of CBCR-mediated signaling is the regulation of complementary chromatic adaptation (CCA), a process that allows cyanobacteria to adjust the composition of their phycobilisomes in response to changes in the ambient light color. The photoreceptor RcaE, which binds PCB, is a key sensor in this process, responding to green and red light to control the transcription of genes encoding different phycobiliproteins.[8]

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound and Related Compounds

| Parameter | Phycocyanin (C-PC) | Allophycocyanin (APC) | Free this compound (PCB) |

| Absorption Maxima (λmax) | ~620 nm[15] | ~650 nm[15] | ~660-672 nm[9] |

| Emission Maxima (λmax) | ~644 nm[7] | ~660 nm[7] | - |

| Molar Extinction Coefficient | Up to 2.4 x 10⁶ M⁻¹cm⁻¹ (for PE)[10] | - | - |

| Fluorescence Quantum Yield | Up to 0.98 (for PE)[10] | - | - |

| Purity Ratio (A620/A280) | > 4.0 (Analytical Grade)[1] | > 4.0 (Analytical Grade) | - |

Table 2: Quantitative Data on the Bioactivity of Phycocyanin and this compound

| Bioactivity Assay | Compound | IC50 / Value | Reference |

| DPPH Radical Scavenging | C-Phycocyanin | 198.9 µg/ml | [17] |

| Total Antioxidant Capacity | C-Phycocyanin | 164.78 µg/ml | [17] |

| Oxygen Radical Absorbance Capacity (ORAC) | This compound | 22.18 µmol Trolox equivalents/µmol | [18] |

| COX-2 Inhibition | C-Phycocyanin | 80 nM | [19] |

| MAPK Pathway (MDA-MB-231 cells) | C-Phycocyanin | 189.4 µg/ml (48h) | [15] |

Experimental Protocols

Extraction and Purification of C-Phycocyanin (Precursor to this compound)

This protocol describes a general method for the extraction and purification of C-phycocyanin from cyanobacterial biomass, which can then be used for the cleavage and isolation of this compound.

Materials:

-

Cyanobacterial biomass (e.g., Spirulina platensis)

-

0.1 M Sodium phosphate buffer (pH 7.0)

-

Ammonium sulfate

-

Dialysis tubing (12-14 kDa MWCO)

-

DEAE-Cellulose or Q-Sepharose anion-exchange resin

-

Acetate buffer (pH gradient from 5.10 to 3.76) or Phosphate buffer with a salt gradient

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Cell Lysis: Resuspend the cyanobacterial biomass in 0.1 M sodium phosphate buffer. Disrupt the cells using methods such as repeated freeze-thaw cycles, sonication, or homogenization.[1]

-

Crude Extract Preparation: Centrifuge the lysate at high speed (e.g., 9000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the blue supernatant containing the crude phycocyanin extract.[1]

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a final saturation of 50-75%. This will precipitate many of the proteins, including C-phycocyanin.[1]

-

Dialysis: Centrifuge to collect the precipitated protein and resuspend it in a minimal volume of phosphate buffer. Dialyze the sample extensively against the same buffer to remove excess ammonium sulfate.

-

Anion-Exchange Chromatography: Equilibrate an anion-exchange column (e.g., DEAE-Cellulose) with the starting buffer. Load the dialyzed sample onto the column. Elute the bound proteins using a pH gradient (e.g., acetate buffer from pH 5.10 to 3.76) or a salt gradient (e.g., increasing NaCl concentration in phosphate buffer).[15] Collect the bright blue fractions.

-

Purity Assessment: Monitor the purity of the collected fractions by measuring the absorbance at 620 nm and 280 nm. A purity ratio (A620/A280) of 4.0 or higher is considered analytical grade.[1]

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a validated HPLC-PDA method for the direct quantification of this compound.[20]

Materials:

-

This compound extract or standard

-

Methanol (20%)

-

HPLC system with a Photodiode Array (PDA) detector

-

C18 column (e.g., YMC-Pack Pro C18, 4.6 × 250 mm, 5 μm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Dissolve the PCB extract in 20% methanol. Centrifuge and filter through a 0.2 μm syringe filter.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 26°C

-

Injection Volume: 10 µL

-

PDA Detection: 375 nm

-

Gradient Elution:

-

0-7 min: 28% B

-

7-13 min: 28% to 38% B

-

13-21 min: 38% B

-

21-25 min: 38% to 100% B

-

25-30 min: 100% B

-

30-32 min: 100% to 28% B

-

32-45 min: 28% B

-

-

-

Quantification: Create a calibration curve using known concentrations of a PCB standard. The retention time for PCB is approximately 18.7 minutes under these conditions.[20]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of this compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

Materials:

-

This compound solution in a suitable solvent (e.g., methanol)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Positive control (e.g., Ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the PCB sample (at various concentrations) with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of PCB to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Visualization of Signaling Pathways

This compound Biosynthesis and Ligation

Modulation of NF-κB Signaling by this compound

Cyanobacteriochrome (RcaE) Signaling in Complementary Chromatic Adaptation

Conclusion and Future Perspectives

This compound stands out as a molecule of profound biological importance in cyanobacteria, with functions that are integral to both their survival and their interaction with the environment. Its role as a highly efficient light-harvesting pigment is fundamental to the photosynthetic prowess of these organisms. Moreover, its potent antioxidant and anti-inflammatory properties, coupled with its involvement in sophisticated light-sensing signaling pathways, highlight its versatility and potential for biotechnological and therapeutic applications.

For researchers and scientists, a deeper understanding of the structure-function relationships of PCB within different protein environments will be key to unlocking new avenues of research. For drug development professionals, the demonstrated bioactivities of PCB present exciting opportunities for the development of novel therapeutics for a range of conditions associated with oxidative stress and inflammation. Further research focusing on the bioavailability, delivery mechanisms, and clinical efficacy of purified this compound will be crucial in translating its therapeutic potential into tangible health benefits. This technical guide provides a solid foundation for these future endeavors, summarizing the current state of knowledge and providing the necessary tools to further explore the fascinating world of this compound.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced this compound Production in Escherichia coli by Fusion-Expression of Apo-Proteins with Signal Peptides [mdpi.com]

- 4. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation and selection of freshwater cyanobacteria for phycobiliprotein contents | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. Phycobilisome’s Exciton Transfer Efficiency Relies on an Energetic Funnel Driven by Chromophore–Linker Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phycobiliproteins—A Family of Algae-Derived Biliproteins: Productions, Characterization and Pharmaceutical Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Quantitative analysis of extracted phycobilin pigments in cyanobacteria—an assessment of spectrophotometric and spectrofluorometric methods | Semantic Scholar [semanticscholar.org]

- 14. Studies on Chromophore Coupling in Isolated Phycobiliproteins: II. Picosecond Energy Transfer Kinetics and Time-Resolved Fluorescence Spectra of C-Phycocyanin from Synechococcus 6301 as a Function of the Aggregation State - PMC [pmc.ncbi.nlm.nih.gov]

- 15. C-Phycocyanin exerts anti-cancer effects via the MAPK signaling pathway in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Content of phycoerythrin, phycocyanin, alophycocyanin and phycoerythrocyanin in some cyanobacterial strains: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Fluorescence and antioxidant activity of heterologous expression of phycocyanin and allophycocyanin from Arthrospira platensis [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. scholar.ui.ac.id [scholar.ui.ac.id]

- 20. researchgate.net [researchgate.net]

Phycocyanobilin: A Technical Guide on its Chemical Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of phycocyanobilin (PCB), a linear tetrapyrrole chromophore with significant therapeutic potential. We will delve into its core chemical properties, explore its engagement with key cellular signaling pathways, and detail established experimental protocols for its extraction, purification, and analysis.

Core Chemical Properties and Formula

This compound is a blue phycobilin, a light-capturing chromophore found in cyanobacteria, red algae, and other related organisms[1]. It is covalently attached to phycobiliproteins, such as phycocyanin and allophycocyanin, via a thioether bond[1]. Its potent antioxidant and anti-inflammatory properties have made it a subject of intense research for therapeutic applications, including the potential treatment of neurodegenerative diseases[2][3][4].

Quantitative Chemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₈N₄O₆ | [1][5][6] |

| Molecular Weight | 586.69 g/mol | [1][7] |

| CAS Number | 20298-86-6 | [5] |

| Appearance | Blue pigment | [8] |

| Molar Absorptivity (ε) | ~102,000 M⁻¹cm⁻¹ (in native phycocyanin) | [9][10] |

| Absorption Maximum (λmax) | ~620-640 nm (in phycocyanin) | [11][12] |

| Fluorescence Emission | ~650 nm (in phycocyanin) | [12] |

Solubility Profile

This compound's solubility is a critical factor for its experimental and therapeutic application.

-

Water and Polar Solvents : It is reported to be soluble in water and other polar organic solvents[2][13].

-

DMSO : this compound is soluble in DMSO; however, challenges such as precipitation can occur, potentially due to moisture absorption by the solvent, aggregation of PCB molecules, or pH sensitivity[3][14][15]. To enhance solubility in DMSO, gentle heating to 37°C and sonication may be employed[4][14].

-

Alkaline Solutions : Solubility in aqueous solutions can be improved by adjusting the pH to be more alkaline[14].

Chemical Structure

This compound is an open-chain tetrapyrrole, meaning it consists of four pyrrole rings linked together in a linear fashion[2][16]. This structure is responsible for its ability to absorb light, particularly in the orange-red spectrum[12]. The IUPAC name for this compound is 3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid[1].

Signaling Pathways and Biological Activity

This compound exerts its biological effects by modulating several key signaling pathways. Its potent antioxidant and anti-inflammatory activities are of particular interest in drug development.

Antioxidant Signaling

PCB functions as a powerful antioxidant through multiple mechanisms. It directly scavenges reactive oxygen species (ROS) and reduces oxidative stress. A key mechanism is the inhibition of NADPH oxidase (NOX), a major source of cellular ROS. Furthermore, PCB can induce the expression of heme oxygenase-1 (HO-1), an enzyme that produces the antioxidant biliverdin[17].

Anti-inflammatory Signaling

Chronic inflammation is implicated in numerous diseases. This compound has been shown to inhibit key inflammatory signaling pathways, including the NF-κB and MAPK pathways[18]. By preventing the activation of these pathways, PCB reduces the production of pro-inflammatory cytokines like IL-6 and IFN-γ, while promoting the production of anti-inflammatory cytokines such as IL-10[18].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 20298-86-6 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. glpbio.com [glpbio.com]

- 5. scbt.com [scbt.com]

- 6. This compound Supplier | CAS 20298-86-6 | AOBIOUS [aobious.com]

- 7. (2R,3Z)-phycocyanobilin | C33H38N4O6 | CID 5280816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Chemical Structure and Physical Properties of Phycocyanin Factory Sell Top Quality [biolyphar.com]

- 12. Phycocyanin - Wikipedia [en.wikipedia.org]

- 13. Buy this compound (EVT-337816) | 20298-86-6 [evitachem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. C-Phycocyanin-derived this compound as a Potential Nutraceutical Approach for Major Neurodegenerative Disorders and COVID-19-induced Damage to the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Phycocyanobilin: A Technical Guide for Researchers

Executive Summary

Phycocyanobilin (PCB), the open-chain tetrapyrrole chromophore of the phycobiliprotein C-phycocyanin (PC), is emerging as a powerful antioxidant with significant therapeutic potential. Its mechanism of action is multifaceted, extending beyond direct radical scavenging to include the modulation of key cellular signaling pathways and the inhibition of pro-oxidant enzymes. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of PCB, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its biochemical interactions, relevant experimental protocols, and associated quantitative data. The evidence strongly indicates that PCB is the primary contributor to the antioxidant effects observed for its parent protein, C-phycocyanin.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through three primary mechanisms:

-

Direct Radical Scavenging: PCB is a potent scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its conjugated double bond system within the tetrapyrrole backbone allows for the effective delocalization and stabilization of electrons, enabling it to neutralize highly reactive radicals.

-

Inhibition of NADPH Oxidase (NOX): A key indirect antioxidant mechanism of PCB is its ability to inhibit the NADPH oxidase enzyme complex, a major source of endogenous ROS. This action is particularly significant as NOX-generated ROS are implicated in the pathophysiology of numerous diseases.

-

Modulation of the Nrf2/ARE Signaling Pathway: PCB has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response, upregulating the expression of a suite of cytoprotective genes.

Quantitative Data on Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of this compound (PCB) and its parent protein, C-phycocyanin (PC). It is widely accepted that the antioxidant activity of PC is primarily attributable to its PCB chromophore.[1][2]

Table 1: Direct Radical Scavenging Activity of this compound and C-Phycocyanin

| Analyte | Assay | IC50 / EC50 | Reference Compound | Reference Compound IC50 / EC50 | Source |

| This compound (PCB) | Oxygen Radical Absorbance Capacity (ORAC) | 22.18 µmol Trolox equivalents/µmol | Trolox | 1 µmol Trolox equivalents/µmol | [2] |

| This compound (recombinant) | Hydroxyl Radical Scavenging | 0.1 µM | - | - | [3] |

| C-Phycocyanin (PC) | Oxygen Radical Absorbance Capacity (ORAC) | 20.33 µmol Trolox equivalents/µmol | Trolox | 1 µmol Trolox equivalents/µmol | [2] |

| C-Phycocyanin (PC) | Peroxyl Radical Scavenging | 5.0 µM | - | - | [1] |

| C-Phycocyanin (PC) from Spirulina | Peroxyl Radical Scavenging | 12.15 µM | Uric Acid | 2.15 µM | [4][5] |

| C-Phycocyanin (PC) from Lyngbya | Peroxyl Radical Scavenging | 6.63 µM | Uric Acid | 2.15 µM | [4][5] |

| C-Phycocyanin (PC) | DPPH Radical Scavenging | 158.3 µg/mL | Ascorbic Acid | 112.9 µg/mL | [6] |

| C-Phycocyanin (PC) | DPPH Radical Scavenging | 104 µg/mL | - | - | [7] |

| C-Phycocyanin (PC) | ABTS Radical Scavenging | 82.86 mg/L | - | - | [8] |

| C-Phycocyanin (PC) | ABTS Radical Scavenging | 23.25 µg/mL | - | - | [9] |

| C-Phycocyanin (PC) | Hydroxyl Radical Scavenging | 88.67 µg/mL | Ascorbic Acid | 57.78 µg/mL | [6] |

| C-Phycocyanin (PC) | Hydrogen Peroxide Scavenging | 110.9 µg/mL | Ascorbic Acid | 44.63 µg/mL | [6] |

| C-Phycocyanin (PC) | Anti-Lipid Peroxidation | 185 µg/mL | - | - | [10] |

Table 2: Other Antioxidant-Related Activities of C-Phycocyanin

| Activity | Assay | IC50 | Reference Compound | Reference Compound IC50 | Source |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Assay | 152.7 µg/mL | Ascorbic Acid | 91.47 µg/mL | [6] |

| Total Antioxidant Capacity (TAC) | Phosphomolybdenum Assay | 164.78 µg/mL | Ascorbic Acid | 26.76 µg/mL | [6] |

| Reducing Power | K4FeCN6 Reduction | 198.9 µg/mL | Ascorbic Acid | 176.5 µg/mL | [6] |

Signaling Pathways and Molecular Interactions

Inhibition of NADPH Oxidase

This compound is a potent inhibitor of the NADPH oxidase (NOX) enzyme complex, a primary generator of superoxide radicals in phagocytic and other cell types. The proposed mechanism involves the reduction of PCB to phycocyanorubin, a close structural homolog of bilirubin. Bilirubin is a known endogenous inhibitor of NOX. By suppressing NOX activity, PCB reduces the overall cellular burden of ROS.

Activation of the Nrf2/ARE Pathway

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like PCB, can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a battery of antioxidant and cytoprotective enzymes.

Experimental Protocols

Direct Radical Scavenging Assays

A variety of in vitro assays can be employed to quantify the direct radical scavenging capacity of this compound.

References

- 1. C-phycocyanin: a potent peroxyl radical scavenger in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bluelotus.it [bluelotus.it]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant potential of C-phycocyanin isolated from cyanobacterial species Lyngbya, Phormidium and Spirulina spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Evaluation of the in vitro and in vivo antioxidant potentials of food grade Phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indochembull.com [indochembull.com]

- 9. Enhancing the quality and antioxidant capacity of phycocyanin extracted from <i>Spirulina platensis</i> PCC 7345: A quality-by-design approach - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

Phycocyanobilin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a tetrapyrrolic chromophore of the light-harvesting protein C-phycocyanin (C-PC) found in cyanobacteria such as Spirulina platensis, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This document provides a comprehensive technical overview of the anti-inflammatory mechanisms of PCB, presenting key quantitative data, detailed experimental protocols, and visual representations of its action on critical signaling pathways. The primary mechanisms of action include the potent inhibition of NADPH oxidase (NOX), modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and the consequent reduction of pro-inflammatory cytokine production. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, immunology, and drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. This compound (PCB) has garnered substantial interest for its robust anti-inflammatory and antioxidant properties.[1] Structurally similar to the endogenous antioxidant biliverdin, PCB is readily converted in mammalian cells to phycocyanorubin, a potent inhibitor of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) that drive inflammatory processes.[2][3] This guide synthesizes the current scientific understanding of PCB's anti-inflammatory effects, focusing on its molecular targets and pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Administration Route & Dose | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) in Mice | Oral; 0.5 and 1 mg/kg | Dose-dependent reduction in brain levels of pro-inflammatory cytokines IL-17A and IL-6.[4][5] | [4][5] |

| Antigen-Induced Arthritis (AIA) in Mice | Intraperitoneal; 0.1 and 1 mg/kg | Dose-dependent amelioration of hypernociception and synovial neutrophil infiltration. Reduction in periarticular concentrations of IFN-γ, TNF-α, and IL-17A.[6][7] | [6][7] |

| Diabetic Nephropathy in db/db Mice | Oral; 15 mg/kg for 2 weeks | Normalized urinary and renal oxidative stress markers.[8] | [8] |

Table 2: Effects of this compound on Inflammatory Cytokine Expression

| Cell/Animal Model | Treatment | Cytokine | Effect | Reference |

| EAE Mice Brain | 1 mg/kg PCB (oral) | IL-17A | Significant Decrease | [4] |

| EAE Mice Brain | 1 mg/kg PCB (oral) | IL-6 | Significant Decrease | [4] |

| AIA Mice Periarticular Tissue | 1 mg/kg PCB (i.p.) | TNF-α | Significant Decrease | [6] |

| AIA Mice Periarticular Tissue | 1 mg/kg PCB (i.p.) | IFN-γ | Significant Decrease | [6] |

| AIA Mice Periarticular Tissue | 1 mg/kg PCB (i.p.) | IL-17A | Significant Decrease | [6] |

| Popliteal Lymph Nodes of AIA Mice | 1 mg/kg PCB (i.p.) | IFN-γ (mRNA) | Downregulation | [6][7] |

Core Anti-inflammatory Mechanisms

Inhibition of NADPH Oxidase (NOX)

A primary mechanism underlying PCB's anti-inflammatory and antioxidant effects is its potent inhibition of NADPH oxidase (NOX) enzymes.[1][3] NOX are a major source of cellular ROS, which act as signaling molecules to activate pro-inflammatory pathways. PCB has been shown to inhibit various NOX isoforms, thereby reducing oxidative stress.[8][9]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. In silico studies predict that PCB can interact with and inhibit key kinases in the NF-κB activation pathway, such as IκB kinase (IKK).[10][11] This inhibition prevents NF-κB activation and the subsequent expression of inflammatory mediators.[12]

Regulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are crucial signaling molecules involved in cellular responses to a wide array of stimuli, including inflammatory signals. The activation of MAPK pathways often leads to the production of pro-inflammatory cytokines and enzymes. This compound has been shown to inhibit inflammatory signaling pathways, including the MAPK pathway.[1][13] This is achieved by reducing the upstream mediator ROS and by directly or indirectly modulating the phosphorylation state of key MAPK proteins.

Detailed Experimental Protocols

This section outlines typical methodologies employed in the investigation of this compound's anti-inflammatory properties.

Animal Model of Antigen-Induced Arthritis (AIA)

This protocol is adapted from studies evaluating the efficacy of PCB in a mouse model of rheumatoid arthritis.[6][7]

-

Animals: C57BL/6 mice are typically used.

-

Immunization: Mice are immunized intradermally at the base of the tail with methylated bovine serum albumin (mBSA) emulsified in Complete Freund's Adjuvant (CFA).

-

Booster: A booster injection of mBSA in Incomplete Freund's Adjuvant (IFA) is administered 7 days after the initial immunization.

-

Arthritis Induction: 14 days after the booster, arthritis is induced by an intra-articular injection of mBSA into one knee joint.

-

Treatment: this compound (e.g., 0.1 or 1 mg/kg) or vehicle is administered intraperitoneally one hour before the mBSA challenge.

-

Assessment:

-

Nociception: Assessed using an electronic pressure-meter to measure the paw withdrawal threshold.

-

Neutrophil Infiltration: Synovial fluid is collected, and total and differential leukocyte counts are performed.

-

Myeloperoxidase (MPO) Activity: An indicator of neutrophil accumulation, measured in periarticular tissue homogenates.

-

Cytokine Analysis: Levels of TNF-α, IFN-γ, and IL-17A in periarticular tissue homogenates are quantified using a Cytometric Bead Array (CBA) or ELISA.

-

Gene Expression: Popliteal lymph nodes are collected for qPCR analysis of transcription factors (e.g., T-bet, RORγ) and cytokines (e.g., IFN-γ).

-

In Vitro NADPH Oxidase Activity Assay

This protocol describes a method to assess the direct inhibitory effect of PCB on NADPH oxidase activity in cultured cells, such as renal mesangial cells.[8]

-

Cell Culture: Renal mesangial cells are cultured to near confluence in appropriate media.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound, biliverdin, or bilirubin for a specified time.

-

Stimulation: NADPH is added to the cell lysates or culture medium to initiate the superoxide production reaction.

-

Superoxide Detection: Superoxide production is measured using a chemiluminescence assay with a probe like lucigenin or by spectrophotometric measurement of cytochrome c reduction.

-

Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of the compounds is determined relative to a vehicle control. IC50 values can be calculated from dose-response curves.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through well-defined molecular mechanisms, primarily the inhibition of NADPH oxidase and the modulation of NF-κB and MAPK signaling pathways. The quantitative data from preclinical models strongly support its potential as a therapeutic agent for a variety of inflammatory conditions. Future research should focus on clinical trials to establish the safety and efficacy of PCB in human inflammatory diseases. Furthermore, the development of optimized delivery systems could enhance its bioavailability and therapeutic index. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore and harness the anti-inflammatory potential of this promising natural compound.

References

- 1. The Bioactivities of this compound from Spirulina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oral this compound may diminish the pathogenicity of activated brain microglia in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory mechanisms and pharmacological actions of this compound in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory mechanisms and pharmacological actions of this compound in a mouse model of experimental autoimmune encephalomyelitis: A therapeutic promise for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The effects of this compound on experimental arthritis involve the reduction in nociception and synovial neutrophil infiltration, inhibition of cytokine production, and modulation of the neuronal proteome [frontiersin.org]

- 7. The effects of this compound on experimental arthritis involve the reduction in nociception and synovial neutrophil infiltration, inhibition of cytokine production, and modulation of the neuronal proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phycocyanin and this compound from Spirulina platensis protect against diabetic nephropathy by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive effects of this compound on gene expression in glutamate-induced excitotoxicity in SH-SY5Y cells and animal models of multiple sclerosis and cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. "Modulation of the NF-κB Activation Pathway by this compound from Spi" by Febriana Catur Iswanti, Hastuti Handayani S Purba et al. [scholarhub.ui.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. The Bioactivities of this compound from Spirulina - PubMed [pubmed.ncbi.nlm.nih.gov]

Phycocyanobilin: A Technical Guide to the Bioactive Chromophore of Phycocyanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phycocyanobilin (PCB) is a blue, light-harvesting tetrapyrrole chromophore integral to the structure and function of phycocyanin (PC), a pigment-protein complex found in cyanobacteria and red algae. Beyond its role in photosynthesis, PCB has emerged as a molecule of significant interest in biomedical research and drug development due to its potent antioxidant, anti-inflammatory, and cytoprotective properties. This technical guide provides an in-depth overview of this compound, its relationship with phycocyanin, its mechanisms of action, and the experimental protocols used for its study.

This compound is covalently attached to the apoprotein of phycocyanin via a thioether bond to cysteine residues.[1] This linkage is crucial for the characteristic blue color and the biological activity of the phycocyanin complex.[2] The therapeutic effects of phycocyanin are largely attributed to its PCB chromophore.[3]

Biochemical Properties and Structure

This compound is a linear tetrapyrrole, structurally similar to biliverdin, a precursor to bilirubin in mammals. This structural similarity is thought to be the basis for some of its biological activities. The biosynthesis of PCB begins with the breakdown of heme into biliverdin IXα, which is then converted to this compound.[4]

The aggregation state of phycocyanin, which can exist as monomers, trimers, or hexamers, influences the spectroscopic properties of the attached PCB chromophores.[5]

Quantitative Spectroscopic Data

The spectroscopic characteristics of phycocyanin and its constituent chromophore, this compound, are fundamental to their identification and quantification. The following tables summarize key quantitative data for C-Phycocyanin and Allophycocyanin, another phycobiliprotein containing PCB.

| Parameter | C-Phycocyanin (C-PC) | Allophycocyanin (APC) | Reference |

| Absorption Maximum (λmax) | ~620 nm | ~650 nm | [2] |

| Emission Maximum (λem) | ~642 nm | ~660 nm | [6] |

| Molar Extinction Coefficient (ε) | 7.05 x 10⁵ M⁻¹ cm⁻¹ (Trimer) | 7.3 x 10⁵ M⁻¹ cm⁻¹ | [6][7] |

| Fluorescence Quantum Yield (ΦF) | ~0.5 | ~0.68 | [5][8] |

| Subunit/State | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |

| C-PC α-subunit | 620 nm | 0.98 x 10⁵ | [9] |

| C-PC β-subunit | 608 nm | 1.43 x 10⁵ | [9] |

| C-PC Monomer | ~615 nm | ~2.3 x 10⁵ | [9] |

| C-PC Hexamer | 621 nm | 3.33 x 10⁵ | [9] |

Bioactivity and Therapeutic Potential

This compound exhibits a range of biological activities that make it a promising candidate for therapeutic applications. Its primary mechanisms of action revolve around its antioxidant and anti-inflammatory effects.

Antioxidant Activity

PCB is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3] This activity is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. One of the key mechanisms of its antioxidant effect is the inhibition of NADPH oxidase (NOX), a major source of cellular ROS.[3][4] Phycocyanin has been shown to decrease the expression of the p22phox subunit of the NOX complex.[10]

| Assay | Analyte | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | Phycocyanin | 40.70 µg/mL | [11] |

| ABTS Radical Scavenging | Phycocyanin | 23.25 µg/mL | [11] |

| Nitric Oxide Scavenging | Phycocyanin | 17.74 µg/mL | [11] |

| Hydroxyl Radical Scavenging | Phycocyanin | 198.9 µg/mL | [12] |

| Hydrogen Peroxide Scavenging | Phycocyanin (200 µg/mL) | 95.27% inhibition | [4] |

| ORAC | This compound | 22.18 µmol of Trolox/µmol | [13] |

| ORAC | Phycocyanin | 20.33 µmol of Trolox/µmol | [13] |

Anti-inflammatory Activity

PCB exerts its anti-inflammatory effects through the modulation of several key signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB and MAPK pathways and activate the cytoprotective Nrf2 pathway.

-

Inhibition of Cyclooxygenase-2 (COX-2): C-Phycocyanin is a selective inhibitor of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1][14]

| Analyte | Assay | IC₅₀ Value | Reference |

| C-Phycocyanin | Isolated COX-2 Enzyme Assay | 180 nM | [1][14] |

| C-Phycocyanin | Human Whole Blood COX-2 Assay | 80 nM | [1][14] |

| Celecoxib (Reference) | Isolated COX-2 Enzyme Assay | 255 nM | [1][14] |

| Rofecoxib (Reference) | Isolated COX-2 Enzyme Assay | 401 nM | [1][14] |

Signaling Pathways

The biological effects of this compound are mediated through its interaction with critical cellular signaling cascades.

Workflow for Studying this compound's Effects

Caption: General experimental workflow for the extraction, purification, and bioactivity assessment of this compound.

Nrf2 Signaling Pathway Activation

This compound activates the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like PCB, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Similarly, PCB can reduce the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby downregulating inflammatory responses.

Caption: Inhibition of pro-inflammatory NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Extraction and Purification of C-Phycocyanin from Spirulina

This protocol outlines a common method for the extraction and purification of C-Phycocyanin.

-

Cell Lysis:

-

Suspend Spirulina powder in a 1:25 (w/v) ratio in distilled water or 0.1 M sodium phosphate buffer (pH 7.0).[12]

-

Perform cold maceration by stirring at 4°C for 24 hours.[12] Alternatively, use sonication at 40 kHz for 40 minutes.[12] Repeated freeze-thaw cycles can also be employed to enhance cell disruption.[1]

-

Centrifuge the slurry at 10,000 x g for 15 minutes at 4°C to remove cell debris.[12] Collect the blue supernatant containing the crude C-PC extract.

-

-

Ammonium Sulfate Precipitation:

-

Gradually add ammonium sulfate to the crude extract to achieve 65% saturation while gently stirring at 4°C.[2]

-

Allow the protein to precipitate overnight at 4°C.

-

Centrifuge at 27,000 rpm for 15 minutes at 4°C to collect the C-PC precipitate.[2]

-

Resuspend the pellet in a minimal volume of 0.1 M sodium phosphate buffer (pH 7.0).

-

-

Dialysis:

-

Transfer the resuspended pellet into a dialysis membrane (12-14 kDa MWCO).

-

Dialyze against the same phosphate buffer at 4°C with several buffer changes until excess salt is removed.[2]

-

-

Ion-Exchange Chromatography:

-

Pack a column with DEAE-Cellulose and equilibrate with acetate buffer (pH 5.1).[2]

-

Load the dialyzed sample onto the column.

-

Elute the C-PC using a linear gradient of acetate buffer with a decreasing pH from 5.1 to 3.76.[2]

-

Collect the bright blue fractions and monitor the purity by measuring the A₆₂₀/A₂₈₀ ratio. A ratio greater than 4.0 is considered analytical grade.[12]

-

Cleavage of this compound from C-Phycocyanin

This protocol describes the methanolysis method for cleaving PCB from the apoprotein.

-

Mix 1.0 g of dried, purified phycocyanin with 100 mL of methanol in a round-bottom flask.[11]

-

Reflux the mixture with stirring (500 rpm) in a silicon oil bath heated to 10°C above the boiling point of methanol for 16 hours.[11]

-

Alternatively, for a faster cleavage, mix 100 mg of dried phycocyanin with 10 mL of 96% ethanol in a sealed vessel and heat to 120°C for 30 minutes.[15]

-

After cooling, centrifuge the mixture to pellet the precipitated apoprotein.

-

Collect the blue supernatant containing the cleaved this compound.

-

The PCB can be further purified and quantified using HPLC.[1]

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.06 mM).[16]

-

Prepare various concentrations of the phycocyanin or this compound sample in a suitable solvent (e.g., phosphate buffer).

-

In a 96-well plate, mix 20 µL of each sample concentration with 180 µL of the DPPH solution.[16]

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Measure the absorbance at 517 nm.[16]

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the sample concentration.[17]

ABTS Radical Cation Decolorization Assay

-

Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15]

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

In a 96-well plate, add 20 µL of various concentrations of the phycocyanin or this compound sample to 180 µL of the diluted ABTS•⁺ solution.[15]

-

Incubate for 6 minutes at room temperature.[15]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Western Blot Analysis for Signaling Pathways

This protocol provides a general framework for analyzing the effect of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies) to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB and MAPK activation) for a defined period (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Scrape the cells and collect the lysate.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[18]

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[19]

-

Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

NF-κB Pathway: anti-phospho-IκBα, anti-phospho-NF-κB p65, anti-IκBα, anti-NF-κB p65.

-

MAPK Pathway: anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, anti-ERK, anti-JNK, anti-p38.

-

Nrf2 Pathway: anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, and loading controls like Lamin B for nuclear fractions and GAPDH or β-actin for cytoplasmic/total lysates.

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound, the chromophore of phycocyanin, is a promising bioactive compound with significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK, make it a compelling target for drug development and a valuable component of nutraceuticals. The experimental protocols detailed in this guide provide a robust framework for researchers to extract, purify, and characterize this compound and to further elucidate its mechanisms of action. As research in this field continues to advance, this compound may offer novel strategies for the prevention and treatment of a wide range of oxidative stress and inflammation-related diseases.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. Allophycocyanin (APC) | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ficocianina.com [ficocianina.com]

- 5. Allophycocyanin, Anti allophycocyanin, Allophycocyanin Analysis, Apc - HashBioTech.Com [hashbiotech.com]

- 6. APC [Allophycocyanin] | AAT Bioquest [aatbio.com]

- 7. columbiabiosciences.com [columbiabiosciences.com]

- 8. CAU Scholar's Space: Development and validation of an HPLC-PDA method for the analysis of this compound in Arthrospira maxima [scholarworks.bwise.kr]

- 9. mdpi.com [mdpi.com]

- 10. Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel and inexpensive source of allophycocyanin for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homealgae.com.tw [homealgae.com.tw]

- 13. Oxygen radical absorbance capacity of phycocyanin and this compound from the food supplement Aphanizomenon flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allophycocyanin (APC) (A269984) | Antibodies.com [antibodies.com]

- 15. indochembull.com [indochembull.com]

- 16. ficocianina.com [ficocianina.com]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. Sample preparation for western blot | Abcam [abcam.com]

- 20. docs.abcam.com [docs.abcam.com]

The Pivotal Role of Phycocyanobilin in Photosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phycocyanobilin (PCB), a blue linear tetrapyrrole pigment, is a critical chromophore in the photosynthetic machinery of cyanobacteria, red algae, and glaucophytes. Covalently attached to phycobiliproteins, PCB is a principal component of the phycobilisome (PBS), a highly efficient light-harvesting antenna complex. This technical guide provides an in-depth exploration of the multifaceted role of this compound in photosynthesis, detailing its photochemical properties, its integral function in energy transfer, and the intricate biosynthetic pathways that lead to its formation. Furthermore, this document outlines key experimental protocols for the isolation, purification, and characterization of PCB and its associated protein complexes, and presents quantitative data and visual models to facilitate a comprehensive understanding of its function.

Introduction